6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride
Description
6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride is a bicyclic organic compound featuring a spiro junction between a six-membered azaspiro ring and a smaller cyclopropane-like ring. The methanol group (-CH2OH) at position 1 and the hydrochloride salt enhance its solubility and stability, making it a candidate for pharmaceutical and synthetic chemistry applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-azaspiro[2.5]octan-2-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-7-5-8(7)1-3-9-4-2-8;/h7,9-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIVACHNYDQEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803595-93-8 | |
| Record name | 6-azaspiro[2.5]octan-1-ylmethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Temperature: Moderate temperatures (20-40°C) are usually sufficient.
Solvent: Common solvents include methanol or ethanol.
Catalysts: Acidic catalysts like hydrochloric acid are used to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, ketones, aldehydes, and substituted spirocyclic compounds .
Scientific Research Applications
Neurological Disorders
Research indicates that 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride acts as a selective antagonist for muscarinic acetylcholine receptors. This selectivity is crucial for developing drugs targeting neurological disorders such as Parkinson's disease and other cognitive impairments. Its ability to modulate receptor activity suggests potential therapeutic benefits in managing symptoms associated with these conditions.
Modulation of Receptor Activity
The compound's interaction with metabotropic glutamate receptor 2 (mGluR2) is noteworthy, as it has implications for treating neuropsychiatric disorders. The modulation of this receptor could lead to advancements in therapies aimed at conditions like anxiety and depression .
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic effects of this compound:
Interaction Studies
Studies have shown that this compound selectively interacts with muscarinic acetylcholine receptors, demonstrating its potential as a pharmacological agent in neurological research. This selectivity is critical for developing targeted therapies that minimize side effects associated with non-selective agents.
Pharmacological Insights
Research findings indicate that the compound can influence various metabolic processes by modulating receptor activity, which may lead to novel treatment strategies for cognitive disorders .
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-azaspiro[2.5]octan-1-ylmethanol hydrochloride with three related compounds from the evidence, focusing on structural features, physicochemical properties, and inferred applications.
Ethyl 6-Azaspiro[2.5]octane-1-carboxylate Hydrochloride (BD00782625)
- Structure: Replaces the methanol group with an ethyl carboxylate (-COOEt).
- Molecular Formula: C10H18ClNO2 (vs. C8H14ClNO for the target compound).
- Purity : 97% (similar to the target compound).
- This modification may shift applications toward prodrug strategies or metabolic stability in vivo .
cis-3-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride (BD00788334)
- Structure : Cyclobutane core with a trifluoromethyl (-CF3) substituent.
- Molecular Formula : C5H9ClF3N (smaller molecular weight than the target compound).
- Purity : 97%.
- Key Differences : The trifluoromethyl group confers metabolic resistance and electron-withdrawing effects, often used in agrochemicals or CNS drugs. Unlike the spirocyclic amine, this compound’s rigid cyclobutane may limit conformational flexibility in binding interactions .
1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane Hydrochloride (CAS 1432681-19-0)
- Structure : Incorporates a pyrrolidine carbonyl moiety at position 1.
- Molecular Formula : C12H21ClN2O (higher molecular weight due to the pyrrolidine group).
- This compound is listed in drug discovery databases (e.g., CS-0225831), suggesting preclinical evaluation .
Research Findings and Inferences
- Spirocyclic Amines : The shared spirocyclic core in 6-azaspiro[2.5]octane derivatives is associated with improved blood-brain barrier penetration, as seen in analogs like letermovir (antiviral) .
- Functional Group Impact: Methanol derivatives (e.g., 6-azaspiro[2.5]octan-1-ylmethanol) are hypothesized to balance solubility and bioavailability, while ester or carbonyl variants prioritize stability or target engagement .
- Synthetic Utility : The high purity (≥97%) of these compounds in commercial catalogs (e.g., BLDpharm) underscores their reliability as building blocks for medicinal chemistry .
Biological Activity
Overview
6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride (CAS No. 1803595-93-8) is a spirocyclic compound characterized by its unique structural features, including a nitrogen atom and a hydroxyl group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : CHClNO
- Molecular Weight : 179.68 g/mol
- Structure : Contains a spirocyclic framework, which enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been identified as a selective antagonist for certain biological pathways, influencing cellular signaling and metabolic processes.
Key Targets
- GLP-1 Receptors : A series of studies have optimized derivatives of this compound into potent agonists for glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism and appetite regulation .
- JNK Pathway : Inhibition of the JNK (c-Jun N-terminal kinase) signaling pathway has been linked to its therapeutic effects, particularly in conditions such as inflammation and cancer.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has shown promise in anticancer research, particularly through its modulation of cell signaling pathways involved in tumor growth and metastasis. The ability to inhibit specific kinases such as JNK may contribute to its anticancer efficacy by promoting apoptosis in cancer cells.
Case Studies
- GLP-1 Agonist Development : A recent study optimized several 6-Azaspiro[2.5]octane derivatives into potent GLP-1 agonists, demonstrating their potential in managing type 2 diabetes through enhanced insulin secretion and reduced appetite .
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics, showing superior activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. How can the structural elucidation of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride be performed, and what challenges arise in its nomenclature?
To confirm the spirocyclic structure, combine spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify the azaspiro ring system and methanol substituent. The spiro carbon (bridging positions 1 and 5) will exhibit distinct splitting patterns due to its unique geometry .
- Mass Spectrometry (MS): Confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns aligned with the spiro scaffold.
- X-ray Crystallography: Resolve the 3D arrangement to validate the bicyclic structure.
Nomenclature Challenges: The compound’s systematic name reflects its fused bicyclic system (6-azaspiro[2.5]octane) and substituent positions. Researchers must adhere to IUPAC guidelines to avoid ambiguity, particularly for spiro atoms and substituent numbering .
Q. What are validated analytical methods for quantifying this compound in pharmaceutical matrices?
Adapt the HPLC protocol from clonidine hydrochloride analysis ( ) with modifications:
-
Column: Kromasil C18 (150 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Optimize the ratio of phosphate buffer (e.g., 0.03 M KHPO) and methanol/ACN for peak resolution.
-
Detection: UV at 207–220 nm (adjust based on compound-specific λ).
-
Validation Parameters:
Parameter Criteria Linearity Range 1–10 μg/mL (r ≥ 0.999) Recovery (%) 98–102% (low, medium, high concentrations) Precision (RSD%) ≤2% intra-day and inter-day
Calibrate using standard solutions and account for matrix effects (e.g., excipients in formulations) .
Q. What synthetic strategies are effective for preparing this compound intermediates?
Key steps include:
- Spiro Ring Formation: Use cyclopropane precursors (e.g., via [2+1] cycloaddition) to construct the azaspiro core .
- Protection/Deprotection: Employ tert-butyl carbamate (Boc) groups to stabilize reactive amines during synthesis (e.g., tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate in ).
- Final Hydrochloride Salt Formation: Precipitate the free base with HCl in anhydrous ethanol, followed by recrystallization for purity.
Critical Considerations: Monitor reaction pH and temperature to avoid ring-opening side reactions. Use inert atmospheres (N/Ar) for moisture-sensitive intermediates .
Advanced Research Questions
Q. How can researchers reconcile conflicting pharmacological data for 6-azaspiro derivatives in MAGL inhibition vs. heterotopic ossification?
Experimental Design:
- Target-Specific Assays: Test the compound’s affinity for MAGL (monoacylglycerol lipase) using fluorometric enzyme activity assays () and compare with bone morphogenetic protein (BMP) pathway inhibition ().
- Structural-Activity Relationship (SAR): Synthesize analogs (e.g., varying substituents on the spiro ring) to isolate bioactivity pathways.
- In Vivo Models: Use rodent models of neuroinflammation (for MAGL) and heterotopic ossification to assess tissue-specific effects.
Data Analysis: Apply multivariate statistics to identify confounding variables (e.g., dosing regimen, metabolic stability). Cross-validate findings with orthogonal assays (e.g., Western blot for protein targets) .
Q. What methodologies are recommended for stability studies of this compound under varying storage conditions?
Protocol:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of the spiro ring).
- Analytical Monitoring: Use HPLC-MS to detect degradants (e.g., ring-opened byproducts).
- Storage Recommendations: Based on , store at 2–8°C under inert gas (N) to prevent oxidation and hygroscopic degradation.
Q. Table: Stability Parameters
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| High Humidity | Hydrolysis | Desiccant-containing packaging |
| Light Exposure | Photolysis | Amber glass vials |
| Elevated Temperature | Thermal decomposition | Cold chain storage |
Q. How should researchers address contradictions in reported bioactivity data across studies involving 6-azaspiro derivatives?
Methodological Approach:
- Meta-Analysis: Compile data from patents (e.g., MAGL inhibition in vs. heterotopic ossification in ) and evaluate assay conditions (e.g., cell lines, inhibitor concentrations).
- Reproducibility Testing: Replicate key studies under controlled conditions, standardizing parameters like solvent (DMSO purity) and endpoint measurements.
- Mechanistic Studies: Use siRNA knockdown or CRISPR-edited models to confirm target specificity and rule off-target effects.
Critical Factors: Differences in derivative structures (e.g., trifluoromethylbenzyl substituents in ) may explain divergent bioactivities. Use cheminformatics tools (e.g., molecular docking) to predict binding affinities .

Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
